molecular formula C18H17N7O3S B6542614 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine CAS No. 1060344-60-6

1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine

Katalognummer: B6542614
CAS-Nummer: 1060344-60-6
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: VIVPAOCRXIPTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolopyridazine derivative featuring a furan-2-yl substituent at position 3 of the triazolopyridazine core and a pyridine-3-sulfonyl group attached to the piperazine ring. The triazolopyridazine scaffold is known for its role in targeting protein-protein interactions, particularly in bromodomain-containing proteins (e.g., BRD4) . The pyridine-3-sulfonyl group introduces a polar sulfonyl moiety, which may enhance solubility and modulate binding interactions compared to non-sulfonylated analogs.

Eigenschaften

IUPAC Name

3-(furan-2-yl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3S/c26-29(27,14-3-1-7-19-13-14)24-10-8-23(9-11-24)17-6-5-16-20-21-18(25(16)22-17)15-4-2-12-28-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPAOCRXIPTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine is a complex heterocyclic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes a furan ring, a triazole moiety, and a pyridazine derivative. Its unique configuration facilitates various interactions with biological targets.

PropertyDescription
IUPAC Name1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine
Molecular FormulaC18H18N6O2S
CAS Number1105219-33-7

Antimicrobial Activity

Research indicates that compounds with triazole and furan moieties exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 1–8 µg/mL against multiple pathogens, making it a potential candidate for developing new antibiotics .

Anticancer Potential

The anticancer activity of the compound is attributed to its ability to disrupt cellular processes involved in tumor growth. Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis. For instance, derivatives of triazole scaffolds have been shown to possess potent anticancer activity in various cancer cell lines .

The biological activity of this compound can be explained through its interaction with specific biological targets:

Target Receptors : The compound interacts with various receptors via hydrogen bonding and hydrophobic interactions. This interaction can lead to modulation of critical signaling pathways involved in cell proliferation and survival .

Biochemical Pathways : Compounds similar to this one often interfere with essential biochemical pathways in microorganisms or cancer cells. For example, they may inhibit enzymes critical for DNA replication or protein synthesis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it exhibited broader bioactive spectrum compared to standard antibiotics like norfloxacin .
  • Cancer Cell Proliferation : In another study focusing on cancer cell lines, the compound demonstrated significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. In silico modeling has indicated potential for good bioavailability and metabolic stability .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research into this compound has identified several potential applications:

Antimicrobial Activity

Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The unique structure of this compound may enhance its ability to inhibit bacterial growth or fungal infections. For instance, compounds with similar structural motifs have been shown to interact with microbial enzymes, leading to effective inhibition.

Anticancer Properties

The triazolo-pyridazine framework is known for its anticancer potential. Preliminary studies suggest that 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

CNS Activity

Given the piperazine moiety's known effects on the central nervous system (CNS), this compound may exhibit neuropharmacological activities. Research is ongoing to evaluate its effects on neurotransmitter systems and potential applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activities of similar compounds:

Case Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. Compounds with furan substituents demonstrated enhanced activity compared to their non-furan analogs, suggesting a structure-activity relationship that could be beneficial for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines showed that certain triazolo-pyridazine derivatives induced significant cytotoxic effects. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 3: Neuropharmacological Screening

Research published in Neuroscience Letters assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. Results indicated that specific substitutions on the piperazine ring led to varying degrees of anxiolytic effects, warranting further investigation into their therapeutic potentials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Triazolopyridazine Cores

Compound Name Substituents (Position 3 of Triazolopyridazine) Piperazine Substituent Key Properties/Activities Reference
Target Compound Furan-2-yl Pyridine-3-sulfonyl Unknown (hypothesized BRD4 targeting) -
AZD5153 3-Methoxy Piperidyl-phenoxy-ethyl BRD4 inhibitor (IC50 = 3 nM), bivalent binding
BG14868 () Furan-2-yl 4-Fluorobenzoyl Structural analog; sulfonyl vs. benzoyl group
3-Cyclopropyl-6-{4-[(2,4-difluorophenyl)sulfonyl]piperazinyl} () Cyclopropyl 2,4-Difluorophenylsulfonyl Enhanced metabolic stability via fluorine
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine () Furan-2-yl Pyridin-3-ylmethylthio Thioether linkage vs. sulfonyl group

Key Observations:

  • AZD5153 demonstrates bivalent binding to BRD4, achieving nanomolar potency due to its extended phenoxy-piperidyl chain . The target compound’s pyridine-3-sulfonyl group may limit bivalent interactions but improve solubility.
  • BG14868 shares the furan-2-yl substituent but replaces the sulfonyl group with a 4-fluorobenzoyl moiety, likely reducing polarity and altering binding kinetics .
  • Difluorophenylsulfonyl analog () highlights the role of fluorine in enhancing metabolic stability, a feature absent in the target compound’s pyridine-sulfonyl group .

Piperazine-Based Sulfonamides and Amides

Compound () Piperazine Substituent Elemental Analysis (C/H/N/O) Notable Features Reference
3(b) (p-tolylmethanone) p-Tolylmethanone C-58.61%, H-4.66%, N-17.99% High carbon content (lipophilic)
3(c) (4-Trifluoromethylphenylmethanone) 4-Trifluoromethylphenylmethanone C-51.47%, H-3.41%, F-25.71% Fluorine-enhanced electronegativity
Target Compound Pyridine-3-sulfonyl Not reported Sulfonyl group increases polarity -

Key Observations:

  • Sulfonamide/amide derivatives (e.g., 3(b), 3(c)) exhibit varied lipophilicity and electronic profiles.
  • Fluorinated analogs (e.g., 3(c) ) demonstrate the impact of electronegative substituents on binding, though the target compound lacks fluorine .

Furan-Containing Heterocycles

Compound () Core Structure Functional Group Potential Application Reference
Target Compound Triazolopyridazine Furan-2-yl, pyridine-3-sulfonyl Hypothesized epigenetic modulation -
3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]-... () Triazolo[3,4-b]thiadiazole Nitrofuranyl Antimicrobial activity
6-(Furan-2-yl)-3-(pyridin-3-ylmethylthio)-... () Triazolopyridazine Thioether linkage Unknown (structural diversity)

Key Observations:

  • The nitrofuranyl group in is associated with antimicrobial activity, suggesting furan derivatives’ versatility . The target compound’s furan-2-yl group may similarly engage in π-π stacking but lacks nitro-functionalization.
  • Thioether-linked analogs () highlight alternative strategies for modulating electronic properties compared to sulfonyl groups .

Research Findings and Implications

  • AZD5153’s bivalent binding underscores the importance of extended substituents for BRD4 inhibition, a feature absent in the target compound .
  • Sulfonyl vs. benzoyl/amide groups : The pyridine-3-sulfonyl moiety may improve solubility but reduce membrane permeability compared to lipophilic aryl ketones (e.g., BG14868) .
  • Furan-2-yl’s role : Shared with antimicrobial nitrofurans (), this group likely contributes to target engagement via aromatic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.